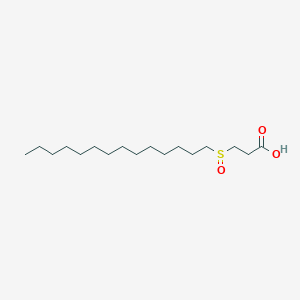
Propanoic acid, 3-(tetradecylsulfinyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propanoic acid, 3-(tetradecylsulfinyl)-: is an organic compound with the molecular formula C17H34O3S It is a derivative of propanoic acid, where a tetradecylsulfinyl group is attached to the third carbon of the propanoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of propanoic acid, 3-(tetradecylsulfinyl)- typically involves the sulfoxidation of a tetradecylthio derivative of propanoic acid. The reaction conditions often include the use of oxidizing agents such as hydrogen peroxide or other peroxides under controlled temperature and pH conditions to achieve the desired sulfoxide product.
Industrial Production Methods: Industrial production of this compound may involve large-scale sulfoxidation processes, where the tetradecylthio derivative is reacted with oxidizing agents in reactors designed to handle the specific requirements of the reaction, such as temperature control, mixing, and pH regulation. The product is then purified through distillation or crystallization techniques to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Propanoic acid, 3-(tetradecylsulfinyl)- can undergo further oxidation to form sulfone derivatives.
Reduction: It can be reduced back to the corresponding sulfide using reducing agents like lithium aluminum hydride.
Substitution: The sulfinyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as thiols, amines, or halides under basic or acidic conditions.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted propanoic acid derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Propanoic acid, 3-(tetradecylsulfinyl)- is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. Its unique sulfinyl group makes it a valuable building block for the synthesis of sulfoxides and sulfones.
Biology: In biological research, this compound can be used to study the effects of sulfoxides and sulfones on biological systems. It may also serve as a model compound for understanding the metabolism and biological activity of similar sulfoxide-containing compounds.
Industry: In the industrial sector, this compound can be used in the formulation of specialty chemicals, such as surfactants and emulsifiers, due to its amphiphilic nature.
Mechanism of Action
The mechanism of action of propanoic acid, 3-(tetradecylsulfinyl)- involves its interaction with molecular targets through its sulfinyl group. This group can participate in various chemical reactions, such as oxidation and reduction, which can modulate the activity of enzymes and other proteins. The sulfinyl group can also form reversible covalent bonds with nucleophilic sites on biomolecules, affecting their function and activity.
Comparison with Similar Compounds
Propanoic acid, 3-(tetradecylthio)-: The sulfide analog of the compound.
Propanoic acid, 3-(tetradecylsulfonyl)-: The sulfone analog of the compound.
Propanoic acid, 3-(dodecylsulfinyl)-: A shorter-chain analog with a dodecyl group instead of a tetradecyl group.
Uniqueness: Propanoic acid, 3-(tetradecylsulfinyl)- is unique due to its specific sulfinyl group and the long tetradecyl chain, which imparts distinct physicochemical properties. This combination of features makes it particularly useful in applications requiring amphiphilic molecules with specific reactivity.
Properties
CAS No. |
143886-74-2 |
|---|---|
Molecular Formula |
C17H34O3S |
Molecular Weight |
318.5 g/mol |
IUPAC Name |
3-tetradecylsulfinylpropanoic acid |
InChI |
InChI=1S/C17H34O3S/c1-2-3-4-5-6-7-8-9-10-11-12-13-15-21(20)16-14-17(18)19/h2-16H2,1H3,(H,18,19) |
InChI Key |
OQJBHWXNMJAZMI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCS(=O)CCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,3,5-Trimethyl-6-[(prop-2-ene-1-sulfonyl)methyl]pyrazine](/img/structure/B12563999.png)
![N-[4-[2-Amino-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]-N-benzyl-N-methylamine](/img/structure/B12564004.png)
![Tantalum;2,3,3-trichloro-2-[2-methyl-1-(oxolan-2-yl)-2-phenylpropyl]oxolane](/img/structure/B12564006.png)
![1-{4-[(2,4-Dichlorophenyl)methoxy]phenyl}-1H-imidazole](/img/structure/B12564014.png)
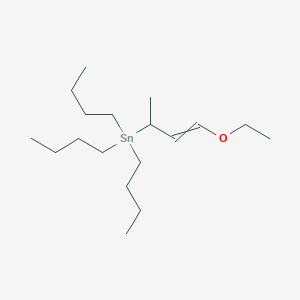
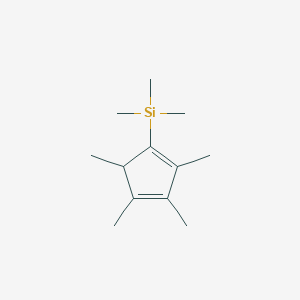
![Pentanoic acid, 2-[[(trifluoromethyl)sulfonyl]oxy]-, methyl ester, (2R)-](/img/structure/B12564031.png)
![2H-Pyran, tetrahydro-2-[1-[3-(phenylthio)-1-propynyl]ethoxy]-](/img/structure/B12564038.png)

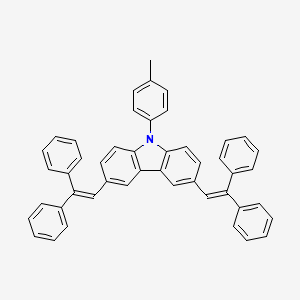


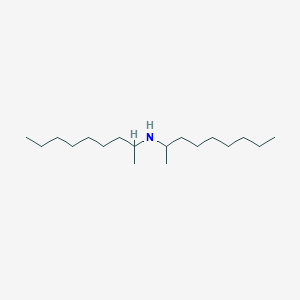
![Methyl 12-[(trimethylsilyl)oxy]octadec-9-enoate](/img/structure/B12564083.png)
